molecular formula C18H23N3O2 B8405765 Tert-butyl 3-(isoquinolin-5-ylamino)pyrrolidine-1-carboxylate

Tert-butyl 3-(isoquinolin-5-ylamino)pyrrolidine-1-carboxylate

Cat. No. B8405765
M. Wt: 313.4 g/mol
InChI Key: AFKFDGPLOQZWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(isoquinolin-5-ylamino)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C18H23N3O2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(isoquinolin-5-ylamino)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(isoquinolin-5-ylamino)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 3-(isoquinolin-5-ylamino)pyrrolidine-1-carboxylate

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

tert-butyl 3-(isoquinolin-5-ylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-10-8-14(12-21)20-16-6-4-5-13-11-19-9-7-15(13)16/h4-7,9,11,14,20H,8,10,12H2,1-3H3

InChI Key

AFKFDGPLOQZWBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 5 L flask (Flask A) equipped with a mechanical stirrer, internal temperature probe and addition funnel was charged with 5-aminoisoquinoline (300 g, 2.08 mol) and 2.7 L of tetrahydrofuran. Trifluoroacetic acid (543 mL, 7.29 mol) was added slowly while maintaining an internal temperature of <32° C. 1-Boc-3-pyrrolidinone (462.5 g, 2.50 mol) was added and the mixture was stirred for 10-30 minutes. A separate 12 L flask (Flask B) equipped with an internal temperature probe, mechanical stirrer and nitrogen inlet was flushed with nitrogen and charged with sodium triacetoxyborohydride (662.5 g, 3.13 mol) and 1.5 L of tetrahydrofuran. The contents of Flask A were slowly transferred to Flask B while maintaining an internal temperature in Flask B of <32° C. The reaction was stirred at 20-32° C. for 6 hours and all 5-aminoisoquinoline was consumed. The reaction was quenched with 3 L of 5N NaOH maintaining a temperature of <45° C. After 20 minutes, the aqueous layer was separated. The organic phase was washed with 3 L of 2N NaOH at 40° C. (with external heating). The organic phase was diluted with isopropyl acetate (2.25 L), washed with 1.5 L of water at 40° C. (with external heating), and concentrated to ˜2 L by distillation. The resulting solution was cooled to ˜20° C. The resulting slurry was filtered, washed (3×200 mL of MTBE), and dried in a vacuum oven at ˜60° C. Approximately 536 g of tert-Butyl 3-(isoquinolin-5-ylamino)pyrrolidine-1-carboxylate was isolated as a solid (82% yield).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
2.7 L
Type
solvent
Reaction Step One
Quantity
543 mL
Type
reactant
Reaction Step Two
Quantity
462.5 g
Type
reactant
Reaction Step Three
Quantity
662.5 g
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Four

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